methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate is a complex organic compound featuring a bromophenyl group, a pyrrole ring, and a pyrazole ring
Preparation Methods
The synthesis of methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling of the pyrazole and pyrrole rings: This step involves the formation of a carbonyl bridge between the two rings using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the beta-alanine moiety with methanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate can be compared with similar compounds such as:
Methyl N-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
Methyl N-{[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate: The presence of a methyl group instead of a bromine atom can lead to differences in steric and electronic properties.
Methyl N-{[1-(4-nitrophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate: The nitrophenyl group introduces electron-withdrawing effects, potentially altering the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrN4O3 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
methyl 3-[[1-(4-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C18H17BrN4O3/c1-26-16(24)8-9-20-17(25)15-12-21-23(14-6-4-13(19)5-7-14)18(15)22-10-2-3-11-22/h2-7,10-12H,8-9H2,1H3,(H,20,25) |
InChI Key |
DZKXOCJTXZDABM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3 |
Origin of Product |
United States |
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